1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
Description
This compound is a synthetic organic molecule featuring a benzylpiperidine core linked to a 2,5-dimethoxybenzyloxypropanol moiety via an ether bridge. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4.ClH/c1-27-23-8-9-24(28-2)21(15-23)17-29-18-22(26)16-25-12-10-20(11-13-25)14-19-6-4-3-5-7-19;/h3-9,15,20,22,26H,10-14,16-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODFNARIZVJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as N-benzyl-4-piperidone.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a benzyl halide.
Etherification: The 2,5-dimethoxybenzyl group is attached to the propanol chain through an etherification reaction, typically using a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with 2,5-dimethoxybenzyl chloride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The benzyl and 2,5-dimethoxybenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Research Applications
The compound's potential applications span various therapeutic areas, particularly in treating neurological disorders. The following sections outline its possible mechanisms of action, target interactions, and research findings.
Research Findings
Recent studies have highlighted the compound's antioxidant properties and its potential as a cholinergic agent. For instance:
- Antioxidant Activity : Research indicates that certain derivatives exhibit significant antioxidant activity, comparable to established antioxidants like ascorbic acid and resveratrol .
- Cholinergic Effects : Compounds similar to 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride have been screened for their ability to inhibit cholinesterase enzymes, suggesting potential benefits in cognitive enhancement and neuroprotection .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Benzylpiperidine derivative + Dimethoxybenzyl alcohol | Controlled temperature | High |
| Step 2 | Hydrochloric acid for salt formation | Room temperature | Moderate |
The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and 2,5-dimethoxybenzyl groups may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Target Compound vs. Piperazine Derivatives
The compound 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride () shares the dimethoxybenzyl-propanol backbone but replaces the benzylpiperidine with a 3-chlorophenylpiperazine group.
- Key Differences: Piperidine vs. Substituent Effects: The 3-chlorophenyl group in the analog introduces electron-withdrawing properties, which could reduce basicity and affect membrane permeability compared to the benzyl group in the target compound.
Target Compound vs. Indole-Based Analogs
Compounds from , such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, feature indole rings instead of benzylpiperidine.
- Key Differences: Aromatic Systems: Indole’s planar structure and hydrogen-bonding capability may enhance interactions with serotonin or adrenergic receptors, whereas benzylpiperidine’s basic nitrogen could favor ionic interactions . Pharmacological Activity: compounds demonstrated antiarrhythmic and α/β-adrenoceptor binding, suggesting the target compound may share similar mechanisms but with altered potency due to structural differences.
Substituent Variations and Impurity Profiles
Aromatic Substituents
- Target Compound : The 2,5-dimethoxybenzyl group provides electron-donating methoxy groups, which may enhance lipophilicity and CNS penetration.
- Tetrahydronaphthalenyl Analog: ’s (2RS)-1-[(1,1-Dimethyl-ethyl)amino]-3-[(5,6,7,8-tetrahydronaphtalen-1-yl)oxy]-propan-2-ol Hydrochloride replaces the dimethoxybenzyl with a partially saturated naphthalene ring. This modification likely reduces steric hindrance and increases metabolic stability .
Salt and Impurity Considerations
Tabulated Comparative Analysis
Biological Activity
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic compound that has gained attention in pharmaceutical research for its potential therapeutic applications. This compound is a derivative of piperidine, characterized by a unique structure that includes a benzyl group and a dimethoxybenzyl moiety. Its biological activity is primarily investigated in the context of neuropharmacology, where it may interact with various neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Key structural features include:
- A piperidine ring
- A benzyl group
- A dimethoxybenzyl ether
These characteristics suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
The mechanism of action for this compound likely involves modulation of neurotransmitter systems. Research indicates that similar piperidine derivatives often target sigma receptors, which play roles in various neurological processes. Specifically, studies have shown that compounds with similar structures exhibit significant affinity for sigma1 receptors, which are implicated in pain modulation and neuroprotection .
Neuropharmacological Effects
This compound has been evaluated for its effects on neurotransmitter systems. Preliminary studies suggest that it may enhance dopaminergic and serotonergic activity, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders .
Anticancer Potential
Emerging data indicate that this compound may possess anticancer properties. In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the nanomolar range, suggesting potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol HCl | MCF-7 | <10 | Induction of apoptosis |
| Related Piperidine Derivative | A549 | 3.0 | Caspase activation |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Sigma Receptor Affinity : A study on N-benzylpiperidine derivatives demonstrated high affinity for sigma1 receptors, with Ki values significantly lower than those for sigma2 receptors. This suggests a potential pathway for neuroprotective effects .
- Antiproliferative Activity : Research evaluating the antiproliferative effects of piperidine derivatives indicated substantial growth inhibition in human cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds reveal rapid absorption and clearance rates, which are crucial for therapeutic efficacy and safety profiles .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification. For example:
- Step 1: React 4-benzylpiperidine with epichlorohydrin under basic conditions to form the piperidinyl-propanol backbone.
- Step 2: Introduce the 2,5-dimethoxybenzyloxy group via Williamson ether synthesis, using a base like NaH in anhydrous THF.
- Step 3: Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC or HPLC (e.g., C18 column with methanol/buffer mobile phase as in ).
- Final Step: Form the hydrochloride salt by treating the free base with HCl in ethanol.
Critical Parameters:
- Maintain anhydrous conditions during etherification to avoid side reactions.
- Optimize stoichiometry to prevent over-alkylation of the piperidine nitrogen.
Advanced Question: How can HPLC methods be optimized for purity analysis of this compound?
Methodological Answer:
Use reversed-phase HPLC with:
- Column: C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) .
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic moiety absorption).
Validation Steps:
- Perform system suitability tests (peak symmetry, retention time reproducibility).
- Quantify impurities using spiked samples; calculate LOD/LOQ via calibration curves.
Basic Question: What stability challenges arise during storage of this compound?
Methodological Answer:
The hydrochloride salt is hygroscopic and prone to hydrolysis under humid conditions.
- Storage: Use airtight containers with desiccants (silica gel) at 2–8°C.
- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
- Decomposition Products: Likely include free amine (from HCl loss) and dimethoxybenzyl alcohol (via ether cleavage).
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Focus on modifying key moieties:
- Piperidine Benzyl Group: Replace with substituted aryl rings to assess steric/electronic effects on receptor binding.
- Dimethoxybenzyloxy Chain: Vary methoxy positions or replace with other alkoxy groups (e.g., ethoxy, propoxy).
Experimental Design:
- Synthesize analogs and test in vitro (e.g., receptor-binding assays).
- Use molecular docking to predict interactions with target receptors (e.g., GPCRs). Correlate computational data with empirical IC50 values .
Basic Question: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .
- Disposal: Incinerate as hazardous waste under local regulations.
Advanced Question: How should experimental designs address contradictory bioactivity data in literature?
Methodological Answer:
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify confounding variables (e.g., cell line variability, assay conditions) .
- Controlled Replication: Standardize protocols (e.g., fixed incubation time, solvent concentration) across labs.
- Mechanistic Follow-Up: Use knockout models or competitive binding assays to resolve discrepancies in target engagement .
Basic Question: What environmental impact assessments are relevant for this compound?
Methodological Answer:
- Fate Studies: Determine biodegradability (OECD 301F test) and photolysis rates in aqueous media.
- Ecototoxicity: Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition .
- Partitioning: Measure log P (octanol/water) to predict bioaccumulation potential.
Advanced Question: How can traditional field research methods complement computational models in studying this compound’s effects?
Methodological Answer:
- Field Sampling: Collect environmental samples (soil, water) near disposal sites to quantify residual levels via LC-MS/MS.
- Data Integration: Use GIS mapping to overlay contamination hotspots with computational predictions of diffusion patterns .
- Limitations: Address discrepancies between lab-scale simulations and real-world heterogeneity (e.g., pH, microbial activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
